

Synthesis of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene from 6-nitroveratraldehyde

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Compound of Interest

Compound Name: 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

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Synthesis of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene**, a key building block in medicinal chemistry, particularly in the development of photolabile protecting groups for pro-drug applications. The synthesis commences from the readily available starting material, 6-nitroveratraldehyde, and proceeds through a two-step sequence involving reduction followed by bromination.

Synthetic Pathway Overview

The synthesis of **1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene** from 6-nitroveratraldehyde is a straightforward and efficient process. The first step involves the selective reduction of the aldehyde functionality of 6-nitroveratraldehyde to a primary alcohol, yielding (4,5-dimethoxy-2-nitrophenyl)methanol. This transformation is typically achieved using a mild reducing agent such as sodium borohydride. The subsequent step involves the conversion of the benzylic alcohol to the corresponding bromide using a suitable brominating agent, such as phosphorus tribromide, to afford the final product.

Experimental Protocols

Step 1: Synthesis of (4,5-dimethoxy-2-nitrophenyl)methanol

This procedure outlines the reduction of 6-nitroveratraldehyde to (4,5-dimethoxy-2-nitrophenyl)methanol.

Materials:

- 6-Nitroveratraldehyde (2-nitro-4,5-dimethoxybenzaldehyde)
- Ethanol
- Sodium borohydride
- Water

Procedure:

- A solution of 1011 g of 6-nitroveratraldehyde in 10 L of ethanol containing 94.8 mL of water is prepared in a suitable reaction vessel equipped with a stirrer.
- A solution of 57 g of sodium borohydride in 2 L of absolute ethanol is added to the stirred solution of the aldehyde over a period of 1 hour.
- The reaction mixture is then heated to 40°C for 2.5 hours.
- After the reaction is complete, the mixture is cooled to 5°C.
- The resulting solid precipitate is collected by filtration.
- The collected solid is washed sequentially with 4 L of cold denatured ethanol and 8 L of cold water.
- The product is dried in a vacuum oven at 50°C to yield (4,5-dimethoxy-2-nitrophenyl)methanol.[\[1\]](#)

Step 2: Synthesis of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

This procedure details the bromination of (4,5-dimethoxy-2-nitrophenyl)methanol to the final product.

Materials:

- (4,5-dimethoxy-2-nitrophenyl)methanol
- Phosphorus tribromide
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- In a reaction vessel under a nitrogen atmosphere, a solution of 10.7 g (50.0 mmol) of (4,5-dimethoxy-2-nitrophenyl)methanol in 200 mL of anhydrous THF is prepared with stirring.
- A solution of 27.1 g (100.0 mmol) of phosphorus tribromide in 100 mL of anhydrous THF is added slowly and dropwise to the alcohol solution through a dosing funnel.
- The reaction mixture is stirred overnight at room temperature.
- The THF is removed by distillation under reduced pressure.
- The residue is partitioned with saturated aqueous sodium bicarbonate. The organic layer is separated.

- The organic layer is washed again with saturated aqueous NaHCO_3 and then dried over anhydrous MgSO_4 or Na_2SO_4 .
- After filtration, the filtrate is concentrated to give a dark yellow oil.
- The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (from 4:1 to 3:1) as the eluent.
- Concentration of the fractions containing the product yields **1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene** as a bright yellow solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

Step	Reactant	Product	Reagents	Solvent	Yield (%)	Melting Point (°C)
1	6-Nitroveratraldehyde	(4,5-dimethoxy-2-nitrophenyl)methanol	Sodium borohydride	Ethanol	56.5[1]	145-148[2]
2	(4,5-dimethoxy-2-nitrophenyl)methanol	1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene	Phosphorus tribromide	THF	86	131-133

Spectroscopic Data

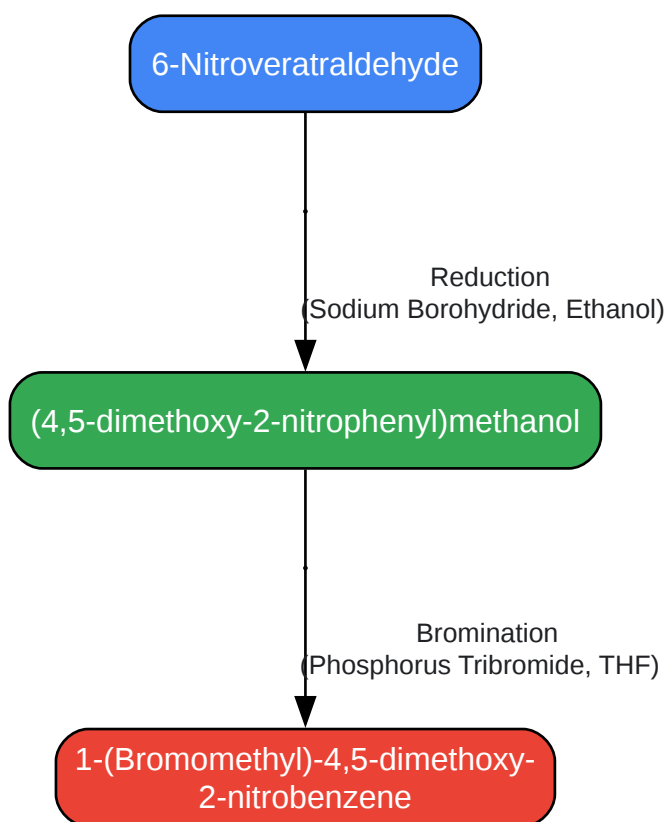
1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene:

- ^1H NMR: Spectral data is available.[3][4][5]

- ^{13}C NMR: Spectral data is available.[3][5]
- IR: Spectral data is available.[3][6]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of **1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene** from 6-nitroveratraldehyde.



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References

- 1. prepchem.com [prepchem.com]
- 2. 4,5-ジメトキシ-2-ニトロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | C₉H₁₀BrNO₄ | CID 3016812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-DIMETHOXY-2-NITROBENZYL BROMIDE(53413-67-5) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 4,5-DIMETHOXY-2-NITROBENZYL BROMIDE(53413-67-5)IR [chemicalbook.com]
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